Ácido m-PEG3

Descripción general

Descripción

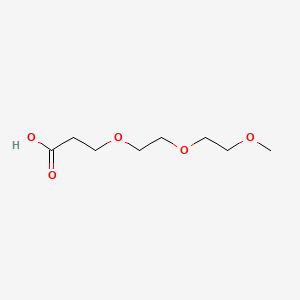

m-PEG3-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Aplicaciones Científicas De Investigación

Ácido m-PEG3: Análisis exhaustivo de las aplicaciones de investigación científica

Sistemas de liberación de fármacos: El ácido m-PEG3 se utiliza comúnmente en el desarrollo de sistemas de liberación de fármacos debido a su capacidad para aumentar la solubilidad en medios acuosos y formar enlaces amida estables con grupos de amina primarios. Esto lo convierte en un conector ideal para crear portadores de fármacos dirigidos, como nanopartículas o liposomas, que se pueden utilizar para administrar vacunas de ARNm u otros agentes terapéuticos .

Bioconjugación: En la bioconjugación, el ácido m-PEG3 sirve como un conector no escindíble que se puede utilizar para unir fármacos u otras moléculas a biomoléculas como proteínas o anticuerpos. Este proceso, a menudo denominado PEGilación, mejora la estabilidad y la solubilidad de los agentes terapéuticos in vivo, optimizando su eficacia y reduciendo las tasas de eliminación de la circulación .

Ciencia de polímeros: El ácido m-PEG3 juega un papel en la ciencia de polímeros, particularmente en la síntesis de polímeros biodegradables como los copolímeros PLA-PEG. Estos polímeros son ventajosos para la liberación controlada de fármacos, ofreciendo beneficios como la reducción de la toxicidad y la capacidad de liberar fármacos terapéuticos en cantidades estables durante períodos prolongados .

Nanotecnología: El compuesto es fundamental en la nanotecnología, especialmente en la fabricación de sistemas nanoestructurados para aplicaciones médicas. Su inclusión en el diseño de nanopartículas mejora su interacción con los sistemas biológicos y mejora su rendimiento como vehículos de liberación de fármacos .

Biología molecular: En biología molecular, el ácido m-PEG3 se utiliza para modificar ácidos nucleicos o proteínas para estudiar su estructura y función. También se utiliza en técnicas de etiquetado que requieren un espaciador hidrofílico para aumentar la distancia molecular y reducir la impedancia estérica .

Ingeniería biomédica: El ácido m-PEG3 contribuye a la ingeniería biomédica facilitando el desarrollo de materiales avanzados para la ingeniería de tejidos y la medicina regenerativa. Sus propiedades ayudan a crear andamios que apoyan el crecimiento celular y la formación de tejidos .

Imágenes de diagnóstico: El compuesto también se utiliza en imágenes de diagnóstico, donde ayuda en la preparación de agentes de contraste para modalidades de imágenes mejoradas como resonancia magnética o tomografía por emisión de positrones, mejorando la visualización de los procesos biológicos .

Síntesis química: Por último, el ácido m-PEG3 se emplea en la síntesis química como un reactivo que introduce cadenas de PEG en las moléculas, alterando así sus propiedades físicas y químicas para diversos fines de investigación .

Cada campo de aplicación aprovecha las propiedades únicas del ácido m-PEG3 para avanzar en la investigación científica y desarrollar soluciones innovadoras en múltiples disciplinas.

BroadPharm Creative Biolabs BroadPharm Springer - Biodegradable PLGA-b-PEG polymeric nanoparticles Springer - PEGylated Systems in Pharmaceutics Springer - Emerging uses of PLA–PEG copolymer in cancer drug delivery Springer - Recent Advances in Bioorthogonal Ligation and Bioconjugation Thermo Fisher Scientific - Bioconjugation and crosslinking technical handbook MDPI - The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation

Mecanismo De Acción

Target of Action

The primary target of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, also known as m-PEG3-acid, is primary amine groups . The terminal carboxylic acid of m-PEG3-acid can react with these primary amine groups in the presence of activators to form a stable amide bond .

Mode of Action

The interaction of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid with its targets involves the formation of a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU .

Biochemical Pathways

Studies have shown that peg3, a related compound, is involved in regulating the expression levels of several key genes in adipogenesis and has been associated with the over-expression of genes involved in lipid metabolism .

Pharmacokinetics

The ADME properties of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are characterized by its hydrophilic PEG spacer, which increases its solubility in aqueous media

Result of Action

Related compounds such as peg3 have been shown to play roles in cell proliferation, p53-mediated apoptosis , and have tumor suppressor activity .

Action Environment

The action, efficacy, and stability of 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid are likely influenced by various environmental factors. For instance, the hydrophilic PEG spacer of the compound increases its solubility in aqueous media , suggesting that the compound’s action may be influenced by the hydration state of its environment.

Análisis Bioquímico

Biochemical Properties

m-PEG3-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. m-PEG3-acid acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction facilitates the selective degradation of the target protein, making m-PEG3-acid a crucial component in precision medicine .

Cellular Effects

m-PEG3-acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that polyethylene glycol (PEG) derivatives, including m-PEG3-acid, exhibit low cytotoxicity and high tolerability in various cell types . These properties make m-PEG3-acid suitable for use in drug delivery systems and other pharmaceutical formulations. Additionally, m-PEG3-acid has been observed to enhance the solubility and stability of conjugated molecules, thereby improving their cellular uptake and efficacy .

Molecular Mechanism

At the molecular level, m-PEG3-acid exerts its effects through binding interactions with biomolecules. The terminal carboxylic acid group of m-PEG3-acid readily reacts with primary and secondary amines under amide coupling conditions, forming stable amide bonds . This reaction increases the solubility and stability of the resulting compounds, facilitating their use in various biochemical applications. Furthermore, m-PEG3-acid’s role as a PROTAC linker involves the formation of a ternary complex with the target protein and E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG3-acid have been observed to change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by repeated freeze-thaw cycles . Long-term studies have shown that m-PEG3-acid maintains its efficacy in inducing protein degradation over extended periods, making it a reliable component in biochemical research . Degradation products may form over time, potentially impacting the compound’s activity and function .

Dosage Effects in Animal Models

The effects of m-PEG3-acid vary with different dosages in animal models. At low doses, m-PEG3-acid has been shown to be well-tolerated, with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

m-PEG3-acid is involved in various metabolic pathways, including lipid metabolism. Studies have shown that PEG derivatives can influence the expression of genes involved in lipid metabolism, such as Acly, Fasn, and Idh1 . m-PEG3-acid may also interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, m-PEG3-acid is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm . Additionally, m-PEG3-acid’s ability to form stable conjugates with biomolecules enhances its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of m-PEG3-acid is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may also direct m-PEG3-acid to specific organelles, further influencing its activity and function .

Propiedades

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYTEWOPOCEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.